molecular formula C21H18ClN3OS2 B4723857 2-[(4-CHLOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

2-[(4-CHLOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B4723857
M. Wt: 428.0 g/mol
InChI Key: VAHHREJMEUGSRD-UHFFFAOYSA-N
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Description

2-[(4-CHLOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with various functional groups, including a 4-chlorobenzylsulfanyl group, dimethyl groups, and a 2-pyridylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS2/c1-13-14(2)28-19-18(13)20(26)25(11-17-5-3-4-10-23-17)21(24-19)27-12-15-6-8-16(22)9-7-15/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHHREJMEUGSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core.

    Introduction of the 4-Chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-chlorobenzylthiol.

    Introduction of the Dimethyl Groups: This step involves the alkylation of the thieno[2,3-d]pyrimidine core with methylating agents.

    Introduction of the 2-Pyridylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-pyridylmethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CHLOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the 4-chlorobenzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobenzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-CHLOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of specific receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of specific genes involved in various cellular processes.

Comparison with Similar Compounds

2-[(4-CHLOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-CHLOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 2
Reactant of Route 2
2-[(4-CHLOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

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